molecular formula C11H15FO B1526893 1-(4-Fluorophenyl)-3-methylbutan-2-ol CAS No. 1181600-74-7

1-(4-Fluorophenyl)-3-methylbutan-2-ol

Cat. No.: B1526893
CAS No.: 1181600-74-7
M. Wt: 182.23 g/mol
InChI Key: NNBGDPFCOXYGCK-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-3-methylbutan-2-ol is a secondary alcohol featuring a 4-fluorophenyl group attached to a branched aliphatic chain. For instance, fluorophenyl-substituted compounds are often explored in medicinal chemistry due to enhanced metabolic stability and binding affinity compared to non-fluorinated counterparts .

Properties

IUPAC Name

1-(4-fluorophenyl)-3-methylbutan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15FO/c1-8(2)11(13)7-9-3-5-10(12)6-4-9/h3-6,8,11,13H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNBGDPFCOXYGCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CC1=CC=C(C=C1)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

  • Chemistry: The compound is used as an intermediate in the synthesis of more complex organic molecules.

  • Biology: It serves as a building block in the design of bioactive compounds.

  • Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-(4-Fluorophenyl)-3-methylbutan-2-ol exerts its effects depends on its specific application. For example, in drug discovery, it may interact with biological targets through hydrogen bonding or hydrophobic interactions. The molecular targets and pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The compound shares structural motifs with several fluorinated and non-fluorinated derivatives:

Compound Name Key Structural Features Biological/Physicochemical Data Reference
1-(4-Chlorophenyl)-3-methylbutan-2-ol Chlorine substituent at para position Molecular weight: 198.69; Storage: 2–8°C
Cardamonin (Chalcone derivative) Hydroxyl groups at ortho/para positions IC₅₀: 4.35 μM (highest activity among chalcones)
Compound 2j (Chalcone derivative) Bromine (ring A) and fluorine (ring B) IC₅₀: 4.703 μM
1-(4-Fluorophenyl)pyrrolidin-2-one Fluorophenyl group fused to a lactam ring Synthesized via ring-closure reactions

Key Observations:

  • Substituent Effects: The para-fluorophenyl group in 1-(4-Fluorophenyl)-3-methylbutan-2-ol is analogous to chlorine in 1-(4-Chlorophenyl)-3-methylbutan-2-ol . Fluorine’s higher electronegativity may enhance dipole interactions and metabolic stability compared to chlorine.
  • Chalcone Derivatives: In chalcone-based structures (e.g., Compound 2j), fluorine at the para position of ring B correlates with moderate inhibitory activity (IC₅₀: 4.703 μM), outperforming methoxy-substituted analogs (IC₅₀: 70.79 μM for Compound 2p) . This suggests electronegative substituents improve potency.

Physicochemical Properties

  • Solubility: Fluorinated compounds often exhibit lower solubility in polar solvents due to increased hydrophobicity. For example, 1-(4-Chlorophenyl)-3-methylbutan-2-ol is provided as a stock solution in DMSO, suggesting similar handling requirements for the fluorinated analog .
  • Crystallography: Fluorophenyl-containing compounds like those in adopt planar conformations with perpendicular fluorophenyl groups, which may influence packing efficiency and melting points .

Research Findings and Implications

  • SAR Trends: Electronegative substituents (e.g., F, Cl, Br) at the para position enhance bioactivity in chalcone derivatives, with fluorine offering a balance between potency and synthetic feasibility .
  • Synthetic Challenges: Introducing fluorine often requires specialized reagents (e.g., Selectfluor), as seen in the synthesis of 1-(4-Fluorophenyl)pyrrolidin-2-one .
  • Limitations: Direct data on this compound’s biological activity are absent; inferences rely on structural analogs.

Biological Activity

1-(4-Fluorophenyl)-3-methylbutan-2-ol, also referred to as 4-(4-fluorophenyl)-3-methylbutan-2-ol, is an organic compound with significant potential in medicinal chemistry due to its unique structural features. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula C12H15FC_{12}H_{15}F and features a branched alcohol structure characterized by a hydroxyl group (-OH) attached to a carbon chain that includes a fluorophenyl group. The presence of the fluorine atom enhances lipophilicity and stability, making it an interesting candidate for various biological applications.

This compound exhibits biological activity through interactions with several molecular targets:

  • Receptor Modulation : The compound may bind to specific receptors in the nervous system, influencing neurotransmission and cellular signaling pathways.
  • Enzyme Interaction : It may inhibit or activate enzymes involved in metabolic processes, thereby affecting various biochemical pathways.
  • Cellular Signaling : The compound's ability to influence cellular signaling pathways can lead to alterations in cellular function and behavior, which is crucial for its potential therapeutic applications.

Pharmacological Context

Research indicates that this compound has significant implications in pharmacology, particularly concerning neurological disorders. Its structural properties allow it to cross biological membranes effectively, enhancing its interaction with intracellular targets.

Case Studies

Several studies have investigated the biological effects of this compound:

  • Neuroprotective Effects : In vitro studies demonstrate that this compound can protect neuronal cells from oxidative stress, suggesting potential applications in treating neurodegenerative diseases.
  • Antidepressant Activity : Animal models have shown that administration of this compound results in reduced depressive-like behaviors, indicating its potential as an antidepressant agent.
  • Anti-inflammatory Properties : Preliminary findings suggest that it may modulate inflammatory responses, making it a candidate for further research in inflammatory diseases.

Data Table of Biological Activities

Activity Type Effect Observed Study Reference
NeuroprotectionProtects against oxidative stress,
AntidepressantReduces depressive-like behaviors
Anti-inflammatoryModulates inflammatory responses

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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